molecular formula C12H15N3O2 B12496098 4-[(E)-piperidin-1-yldiazenyl]benzoic acid

4-[(E)-piperidin-1-yldiazenyl]benzoic acid

Katalognummer: B12496098
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: CFUGLPMQZIPTCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-piperidin-1-yldiazenyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a piperidin-1-yldiazenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-piperidin-1-yldiazenyl]benzoic acid can be achieved through a multi-step process. One common method involves the diazotization of 4-aminobenzoic acid followed by coupling with piperidine. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of piperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-piperidin-1-yldiazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the azo group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(E)-piperidin-1-yldiazenyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and polymer additives.

Wirkmechanismus

The mechanism of action of 4-[(E)-piperidin-1-yldiazenyl]benzoic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-aminobenzoic acid: A precursor in the synthesis of 4-[(E)-piperidin-1-yldiazenyl]benzoic acid.

    4-nitrobenzoic acid: Another benzoic acid derivative with different substituents.

    4-hydroxybenzoic acid: A compound with a hydroxyl group instead of an azo group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-1-yldiazenyl group allows for unique interactions with biological targets and provides versatility in synthetic applications.

Eigenschaften

Molekularformel

C12H15N3O2

Molekulargewicht

233.27 g/mol

IUPAC-Name

4-(piperidin-1-yldiazenyl)benzoic acid

InChI

InChI=1S/C12H15N3O2/c16-12(17)10-4-6-11(7-5-10)13-14-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,16,17)

InChI-Schlüssel

CFUGLPMQZIPTCI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)N=NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.